![molecular formula C9H13ClN2 B1414823 4-Chloro-3-[(dimethylamino)methyl]aniline CAS No. 697305-72-9](/img/structure/B1414823.png)
4-Chloro-3-[(dimethylamino)methyl]aniline
Overview
Description
“4-Chloro-3-[(dimethylamino)methyl]aniline” is a chemical compound with the CAS Number: 1934582-19-0 . It has a molecular weight of 185.65 . The IUPAC name for this compound is 4-chloro-3-((dimethylamino)methyl)phenol .
Synthesis Analysis
The synthesis of compounds similar to “4-Chloro-3-[(dimethylamino)methyl]aniline” involves nucleophilic aromatic substitution reactions . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .
Molecular Structure Analysis
The InChI code for “4-Chloro-3-[(dimethylamino)methyl]aniline” is 1S/C9H12ClNO/c1-11(2)6-7-5-8(12)3-4-9(7)10/h3-5,12H,6H2,1-2H3 . This code provides a specific description of the molecular structure of the compound.
Chemical Reactions Analysis
The compound “4-Chloro-3-[(dimethylamino)methyl]aniline” likely undergoes reactions similar to other aniline derivatives. Anilines are known to undergo nucleophilic aromatic substitution reactions . The reaction mechanism typically involves the attack of a nucleophile at the carbon bearing the halogen substituent to form an intermediate carbanion .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Properties of Novel Compounds : A study by Issac and Tierney (1996) explored the synthesis and structural properties of novel substituted compounds through the reaction of chloral with substituted anilines, leading to the formation of specific imines and subsequent products. This research might provide insights into synthetic routes and structural characteristics relevant to similar chemical compounds, including "4-Chloro-3-[(dimethylamino)methyl]aniline" (Issac & Tierney, 1996).
Genotoxic Activities of Aniline and its Metabolites : Bomhard and Herbold (2005) reviewed the genotoxic potential of aniline and its metabolites, which could be relevant for understanding the toxicological profile and safety considerations of "4-Chloro-3-[(dimethylamino)methyl]aniline" in scientific research applications. This review emphasizes the importance of evaluating the genotoxicity of chemical compounds used in research (Bomhard & Herbold, 2005).
Electrochemical Surface Finishing and Energy Storage Technology : Tsuda, Stafford, and Hussey (2017) reviewed the progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs), which might be indirectly related to the applications of "4-Chloro-3-[(dimethylamino)methyl]aniline" in electrochemical processes or as a component in RTILs (Tsuda et al., 2017).
Amyloid Imaging in Alzheimer's Disease : Nordberg (2007) discussed the development of amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients, highlighting the role of specific chemical compounds in medical imaging. Although not directly related, this research could provide context for the potential use of "4-Chloro-3-[(dimethylamino)methyl]aniline" in similar biomedical applications (Nordberg, 2007).
Safety and Hazards
Future Directions
The future directions for “4-Chloro-3-[(dimethylamino)methyl]aniline” could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by structurally similar compounds , it may be worthwhile to investigate the potential applications of “4-Chloro-3-[(dimethylamino)methyl]aniline” in medicinal chemistry.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound may interact with the organoboron reagents used in this process .
Mode of Action
In the context of the SM coupling reaction, the compound might participate in the transmetalation process . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to the SM coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in many biochemical processes. The downstream effects of these pathways would depend on the specific context of the reaction and the other compounds involved .
Result of Action
The molecular and cellular effects of 4-Chloro-3-[(dimethylamino)methyl]aniline’s action would depend on its specific interactions with its targets. In the context of the SM coupling reaction, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-[(dimethylamino)methyl]aniline. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action in this context could be influenced by factors such as temperature, pH, and the presence of other chemical groups .
properties
IUPAC Name |
4-chloro-3-[(dimethylamino)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-12(2)6-7-5-8(11)3-4-9(7)10/h3-5H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEATEQCIZPULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(dimethylamino)methyl]aniline | |
CAS RN |
697305-72-9 | |
Record name | 4-chloro-3-[(dimethylamino)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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